1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVENUNTRYWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=COC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Isocyanate Generation from Boc-Protected Amines
Adapting the methodology from, this approach utilizes tert-butoxycarbonyl (Boc) protection for controlled isocyanate formation:
Reaction Scheme:
- Boc Protection :
$$ \text{3,4-Dimethylaniline} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{Boc-3,4-dimethylphenylamine} $$
Isocyanate Generation :
$$ \text{Boc-3,4-dimethylphenylamine} + 2\text{-Chloropyridine} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{3,4-Dimethylphenyl isocyanate} $$Urea Formation :
$$ \text{3,4-Dimethylphenyl isocyanate} + \text{1-(Furan-3-yl)propan-2-amine} \rightarrow \text{Target Urea} $$
Optimized Conditions :
Direct Isocyanate Route
For laboratories with access to pre-formed isocyanates:
Procedure :
- Isocyanate Preparation :
$$ \text{3,4-Dimethylaniline} + \text{Phosgene} \rightarrow \text{3,4-Dimethylphenyl isocyanate} $$
- Nucleophilic Attack :
$$ \text{3,4-Dimethylphenyl isocyanate} + \text{1-(Furan-3-yl)propan-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea} $$
Critical Parameters :
- Reaction time: 4–6 hours
- Molar ratio (isocyanate:amine): 1:1.05
- Side products: <3% biuret formation
Carbodiimide-Mediated Coupling
EDC/HOBt System
Adapting peptide coupling techniques:
Reaction Scheme :
$$ \text{3,4-Dimethylaniline} + \text{1-(Furan-3-yl)propan-2-amine} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Target Urea} $$
Optimized Conditions :
- Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Additive: Hydroxybenzotriazole (HOBt)
- Solvent: Dimethylformamide (DMF)
- Temperature: 0°C → 25°C (gradient over 2 h)
- Yield: 75–81%
T3P®-Promoted Synthesis
Utilizing propanephosphonic anhydride (T3P):
Procedure :
- Activation :
$$ \text{3,4-Dimethylaniline} + \text{T3P} \rightarrow \text{Activated intermediate} $$
- Coupling :
$$ \text{Activated intermediate} + \text{1-(Furan-3-yl)propan-2-amine} \rightarrow \text{Target Urea} $$
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| One-Pot Isocyanate | 89 | 96 | 8 h | Excellent |
| Direct Isocyanate | 85 | 94 | 6 h | Moderate |
| EDC/HOBt | 81 | 92 | 12 h | Good |
| T3P® | 88 | 97 | 4 h | Excellent |
Key Observations :
- Isocyanate methods favor scalability but require hazardous reagents
- T3P® offers superior efficiency with greener byproducts
Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Furan-H), 5.21 (br s, 2H, NH), 3.45 (m, 1H, CH), 2.25 (s, 6H, CH₃)IR (KBr):
3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1015 cm⁻¹ (C-O-C furan)
Chromatographic Purity
- HPLC: tᵣ = 6.78 min (C18, 70:30 MeOH:H₂O)
- UPLC-MS: [M+H]⁺ = 287.18 (calc. 287.15)
Industrial-Scale Considerations
Continuous Flow Synthesis
- Microreactor design :
- Isocyanate generation at 0°C
- Residence time: 15 min
- Throughput: 2.5 kg/day
Green Chemistry Metrics
- E-factor : 8.2 (T3P® method) vs. 15.7 (traditional isocyanate)
- PMI : 12.4 kg/kg product
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the urea group allows for hydrogen bonding interactions, while the aromatic and furan rings contribute to hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
The target compound’s structure combines a dimethylphenyl group (electron-donating) and a furan heterocycle (electron-rich), distinguishing it from related urea derivatives. Below is a comparative analysis of structurally similar compounds:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 3,4-dimethylphenyl in the target compound and P315-0681) may enhance stability and π-π interactions, whereas electron-withdrawing groups (e.g., Cl in ’s compound, F in P315-0681) could improve binding affinity to polar targets .
- Structural Flexibility: The propan-2-yl chain in the target compound may confer conformational flexibility, unlike the rigid pyrrolidinone ring in P315-0681 .
Hypothetical Properties of the Target Compound:
Biological Activity
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a urea functional group linked to a dimethylphenyl moiety and a furan ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The urea moiety can mimic natural substrates, allowing it to inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The aromatic rings enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
These values suggest that the compound may be more effective than some standard chemotherapeutic agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate activity against gram-positive and gram-negative bacteria, although specific IC50 values are yet to be established.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the phenyl and furan rings significantly influence the compound's biological activity. For instance:
- Electron-Withdrawing Groups (EWG) : The presence of EWGs at specific positions on the phenyl ring enhances cytotoxicity.
- Furan Substituents : Variations in the furan ring structure can affect binding affinity and selectivity towards target enzymes.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that treatment led to significant apoptosis through caspase activation. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, indicating a potential mechanism for its anticancer effects.
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit key metabolic enzymes involved in cancer metabolism. Results indicated a competitive inhibition pattern, underscoring its role as a potential therapeutic agent in metabolic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
